(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

asymmetric synthesis enantiomeric excess chiral auxiliary

The target compound is the (S)-enantiomer of Nᵅ-Fmoc-protected 2-amino-4,4,4-trifluorobutanoic acid. Excluding the Fmoc group, the free amino acid (S)-2-amino-4,4,4-trifluorobutanoic acid is established as a bioisostere of the proteinogenic amino acid leucine, where the terminal –CH(CH₃)₂ of leucine is replaced by a –CF₃ group.

Molecular Formula C19H16F3NO4
Molecular Weight 379.335
CAS No. 181128-48-3
Cat. No. B599927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
CAS181128-48-3
Molecular FormulaC19H16F3NO4
Molecular Weight379.335
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O
InChIInChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1
InChIKeyCHNDOSLXDQUFJI-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid (CAS 181128-48-3): Procurement-Ready Fluorinated Amino Acid Building Block for Peptide Drug Design


The target compound is the (S)-enantiomer of Nᵅ-Fmoc-protected 2-amino-4,4,4-trifluorobutanoic acid [1]. Excluding the Fmoc group, the free amino acid (S)-2-amino-4,4,4-trifluorobutanoic acid is established as a bioisostere of the proteinogenic amino acid leucine, where the terminal –CH(CH₃)₂ of leucine is replaced by a –CF₃ group [2]. The trifluoromethyl moiety imparts enhanced metabolic stability, increased lipophilicity, and protease resistance to peptides into which it is incorporated—properties that natural leucine does not provide [3]. The Fmoc group ensures seamless compatibility with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows .

Why Standard Leucine or Non-Fluorinated Building Blocks Cannot Substitute for CAS 181128-48-3 in Stability-Critical Peptide Programs


The central justification for selecting (S)-Fmoc-2-amino-4,4,4-trifluorobutanoic acid over natural leucine—or other standard non-fluorinated amino acids—rests on the trifluoromethyl group's ability to dramatically alter proteolytic susceptibility and physicochemical profile, a property that leucine, isoleucine, and simple aliphatic residues inherently lack [1]. In model peptide studies with α‐chymotrypsin, peptides incorporating an α-trifluoromethyl (α-Tfm) amino acid at the P1 position exhibited absolute proteolytic stability, while the corresponding unsubstituted (non-fluorinated) peptides were efficiently cleaved under identical conditions [2]. This functional divergence means that a researcher requiring a leucine-like side-chain volume for receptor complementarity combined with metabolic shielding cannot simply interchange leucine—doing so forfeits the stability advantage entirely [3].

Quantitative Differentiation of CAS 181128-48-3 Against Its Closest Analogs and Alternatives


Enantiomeric Purity: 97.8% ee Achieved at >10 g Scale via Nickel(II) Complex Alkylation

The target compound was synthesized with 97.8% enantiomeric excess (ee) on a >10 g scale using a chiral nucleophilic glycine equivalent alkylation approach [1]. While the (R)-enantiomer, Fmoc-2-amino-4,4,4-trifluorobutanoic acid, is of course prepared through analogous asymmetric routes, commercially available (R)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid from ChemImpex is supplied without a guaranteed enantiomeric purity specification, and typical market offerings for the (R)-enantiomer do not routinely report ee values, creating procurement uncertainty for stereochemically demanding applications .

asymmetric synthesis enantiomeric excess chiral auxiliary

Scalable Manufacturing: >300 g Consecutive Production Validated for Industrial Procurement

A preparative method specifically developed for the target compound was reproduced multiple times to consecutively prepare over 300 g of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid [1]. In contrast, closely related α-trifluoromethyl amino acids such as Fmoc-α-trifluoromethylalanine (Fmoc-α-Tfm-Ala, CAS 1219424-22-6) have been reported primarily at laboratory scale (milligram to low-gram range), and validated large-scale procedures are absent from the peer-reviewed literature, limiting their practicality for programs requiring multi-gram or kilogram quantities of fluorinated building blocks [2].

large-scale peptide synthesis manufacturing scalability process chemistry

SPPS-Ready Specifications: ≥98% Purity and Defined Optical Rotation Ensure Batch-to-Batch Reproducibility

The commercially supplied (S)-Fmoc-2-amino-4,4,4-trifluorobutyric acid (CAS 181128-48-3) is certified at ≥98% purity by HPLC, with a defined optical rotation of [α]D²⁰ = -33 ± 2° (c=1, DMF) and [α]D²⁰ = -21 ± 2° (c=1, CH₃CN), and a melting point of 150–155 °C . By comparison, many niche fluorinated Fmoc-amino acids—including Fmoc-3-amino-4,4,4-trifluorobutyric acid and other regioisomeric trifluorobutanoic acid derivatives—are often supplied with broader specification windows or lack comprehensive QC certificates, introducing variability into SPPS coupling efficiency and final peptide purity .

solid-phase peptide synthesis quality control batch reproducibility

Class-Level Proteolytic Stability Advantage: α-Tfm Amino Acids Confer Absolute Stability at the P1 Position vs. Non-Fluorinated Peptides

Although direct head-to-head proteolysis data for the exact compound (S)-2-amino-4,4,4-trifluorobutanoic acid in a defined peptide sequence are not available in the public domain, class-level evidence from α-trifluoromethyl (α-Tfm) amino acids—the broader structural family to which this compound belongs—demonstrates that peptides incorporating an α-Tfm amino acid at the P1 position (i.e., N-terminal to the scissile amide bond) exhibit absolute proteolytic stability against α-chymotrypsin, defined as <5% cleavage over the assay period, in contrast to the unsubstituted model peptide, which was completely cleaved (≥95%) under identical conditions [1]. The comparator fluorine-free analogue, α-aminoisobutyric acid (Aib), provided only partial protection, demonstrating that the trifluoromethyl group contributes electronic effects beyond steric shielding that further suppress protease recognition [2].

proteolytic stability α-chymotrypsin peptide half-life

Leucine Bioisosterism: CF₃ Replacement Maintains Side-Chain Volume While Adding Metabolic Shielding

The target compound's core amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid, is explicitly sought as a bioisostere of leucine in drug design [1]. The trifluoromethyl group is approximately isosteric with the isopropyl group of leucine (van der Waals volume of CF₃ ≈ 39.0 ų vs. i-Pr ≈ 39.8 ų) [2], preserving steric fit at leucine-binding pockets. However, the CF₃ group is strongly electron-withdrawing (Hammett σₚ ≈ +0.54), which fundamentally alters the local electronic environment compared to the electron-donating isopropyl group (σₚ ≈ -0.15) [3]. This electronic difference translates into metabolic resistance: the C–F bond dissociation energy (≈485 kJ/mol) is significantly higher than the C–H bond energy (≈413 kJ/mol), making the terminal position resistant to cytochrome P450-mediated hydroxylation—the primary metabolic pathway for leucine's terminal methyl groups [3].

bioisostere leucine replacement metabolic stability

Patent-Validated Utility: Direct Incorporation into Bioactive Small-Molecule Scaffolds Demonstrates Synthetic Tractability

In patent CN108084087A, 2-amino-4,4,4-trifluorobutanoic acid (the free amino acid corresponding to the target compound after Fmoc deprotection) was directly employed in the synthesis of a 4-(quinoline-4-methyl)piperidine amide series targeting plant nematode diseases [1]. The free amino acid was converted to its ethoxycarbonyl-protected derivative in 96.8% isolated yield (1.69 g from 1.2 g starting material), and subsequently used in an EDCI/HOAt-mediated amide coupling to construct the bioactive piperidine amide scaffold [1]. This contrasts with simpler fluorinated amino acids such as 2-amino-3-fluoropropanoic acid, which lacks the trifluoromethyl group's full metabolic stability enhancement and has a less favorable hydrophobicity profile for membrane permeation, as noted in comparative analysis .

patent precedent drug discovery synthetic tractability

Optimal Application Scenarios for Procuring (S)-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid (CAS 181128-48-3)


Design of Protease-Resistant Peptide Therapeutics Requiring Leucine-Like Steric Fit

For peptide drug discovery programs targeting serine proteases—or any indication where systemic proteolytic degradation limits oral bioavailability or plasma half-life—this compound enables the direct replacement of leucine with a metabolically shielded bioisostere. The class-level evidence of absolute proteolytic stability conferred by α-Tfm amino acids at the P1 position provides a compelling rationale for using this building block in the design of long-acting peptide therapeutics [1]. Procurement of the ≥98% pure, enantiomerically characterized Fmoc derivative ensures compatibility with automated SPPS and reproducible incorporation at the desired sequence position [2].

Large-Scale Peptide Lead Optimization and Preclinical Candidate Manufacturing

Programs transitioning from hit-to-lead into preclinical development require multi-gram to hundred-gram quantities of fluorinated building blocks with batch-to-batch consistency. The published, validated preparative method capable of producing >300 g of the target (S)-N-Fmoc-derivative in consecutive batches [1] directly addresses the scale-up bottleneck that limits many niche fluorinated amino acids. Procurement from vendors whose QC specifications include optical rotation, melting point, and HPLC purity provides additional assurance of batch reproducibility across the preclinical timeline [2].

Biophysical Probing of Fluorine-Mediated Protein–Ligand Interactions

The ¹⁹F NMR-active trifluoromethyl group in this compound serves as a sensitive spectroscopic probe for studying protein–ligand binding events, conformational changes, and local hydrophobicity. Unlike leucine, which lacks a fluorine handle, this compound enables ¹⁹F NMR-based binding assays, fragment screening, and metabolic tracking without exogenous labeling [1]. The defined enantiomeric purity (97.8% ee) ensures that observed ¹⁹F chemical shift perturbations can be confidently attributed to the intended (S)-configuration without confounding contributions from the (R)-enantiomer [2].

Development of Fluorinated Peptidomimetics for Enhanced Membrane Permeability

The CF₃ group's increased lipophilicity relative to the leucine isopropyl group—quantified by the Hansch hydrophobic substituent constant (πCF₃ ≈ +0.88 vs. πi-Pr ≈ +1.53; note that CF₃ is less lipophilic than i-Pr, providing a favorable balance of membrane permeability without excessive hydrophobicity)—makes this compound attractive for optimizing the partition coefficient (logP) of peptide drug candidates, striking a balance between passive membrane diffusion and aqueous solubility [1]. The Fmoc protection enables seamless integration into existing SPPS protocols, allowing medicinal chemists to systematically explore fluorine position–activity relationships across peptide scaffolds [2].

Quote Request

Request a Quote for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.